molecular formula C19H22ClN3O B087295 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide CAS No. 1045-51-8

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide

Cat. No.: B087295
CAS No.: 1045-51-8
M. Wt: 343.8 g/mol
InChI Key: AEKOWUCMHAZKCM-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide is a chemical compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry for its versatile pharmacological potential . Piperidine derivatives are extensively investigated for their ability to interact with key neurological targets. Research indicates that such compounds are frequently explored as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), making them relevant for the study of neurodegenerative conditions such as Parkinson's and Alzheimer's disease . Furthermore, due to the privileged nature of the piperidine structure, this compound may serve as a valuable precursor or building block in the design and synthesis of novel bioactive molecules for researching treatments related to the central nervous system, cancer, and various other disorders . Its specific substitution pattern suggests it is a promising candidate for further in vitro and in vivo pharmacological profiling to elucidate its exact mechanism of action and binding affinity.

Properties

IUPAC Name

1-benzyl-4-(4-chloroanilino)piperidine-4-carboxamide
Source PubChem
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InChI

InChI=1S/C19H22ClN3O/c20-16-6-8-17(9-7-16)22-19(18(21)24)10-12-23(13-11-19)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKOWUCMHAZKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)N)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
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DSSTOX Substance ID

DTXSID20146510
Record name 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide
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Molecular Weight

343.8 g/mol
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CAS No.

1045-51-8
Record name 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide
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Record name 1-Benzyl-4-(4-chloroanilino)piperidine-4-carboxamide
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Record name 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide
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Record name 1-BENZYL-4-(4-CHLOROANILINO)PIPERIDINE-4-CARBOXAMIDE
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Preparation Methods

Advantages and Limitations

  • Advantages : Minimal dichloromethane/isopropanol usage, high crystallinity for easy purification.

  • Limitations : Extended hydrolysis times (50–90 h), HCN handling risks.

Method 2: Curtius Rearrangement and SNAr Reaction

Scaffold Assembly and Functionalization

This route, detailed in ACS publications, prioritizes regioselective coupling:

Step 1: Piperidine Core Synthesis
4-Benzyl-4-aminopiperidine is prepared via tert-butyl sulfinimine intermediacy. Reaction of N-Boc-piperidin-4-one with tert-butylsulfonamide forms a sulfinimine, which undergoes Grignard addition (benzyl magnesium bromide) to install the 4-benzyl group.

ParameterValue
SNAr Reaction Temp80–100°C
Hydrolysis Time3–5 h (H₂SO₄ at 50–90°C)
Overall Yield65–70%

Comparative Analysis with Method 1

MetricMethod 1Method 2
Reaction Steps33
Hazardous ReagentsHCNGrignard reagents
Total Yield70–75%65–70%
ScalabilityIndustrial (patent focus)Lab-scale (research focus)

Optimization and Scale-up Considerations

Nitrile Hydrolysis Efficiency

Method 1’s H₂SO₄ hydrolysis achieves 85–90% conversion to carboxamide but requires precise pH control during crystallization. Method 2’s use of bis(trifluoroacetoxy)iodobenzene accelerates nitrile-to-amide conversion but increases cost.

Environmental Impact

Method 1 reduces solvent waste by avoiding dichloromethane, aligning with green chemistry principles. Method 2’s Grignard reagents necessitate anhydrous conditions, complicating large-scale production .

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The synthesis of 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide involves multi-step organic transformations, often starting with 1-benzyl-4-piperidone or related intermediates. Key steps include:

Reaction StepReagents/ConditionsProductYieldReference
Cyanation of 1-benzyl-4-piperidoneHydrocyanic acid (HCN), methanol, base catalysis (0–15°C)1-Benzyl-4-cyano-4-anilinopiperidine70–85%
Hydrolysis of nitrile group70–95% H₂SO₄ (20–50°C, 40–90 hrs)1-Benzyl-4-carbamoyl-4-anilinopiperidine60–75%
Cyclization with formamideFormamide, H₂SO₄ (reflux, 5–20 hrs)Spirocyclic derivatives (e.g., 2,4,8-triaza-spiro decane)55–68%

The carboxamide group is introduced via hydrolysis of a nitrile intermediate under strongly acidic conditions, while the 4-chloroaniline moiety is incorporated through nucleophilic substitution or condensation reactions .

Hydrolysis and Stability Under Acidic/Basic Conditions

The carboxamide group undergoes hydrolysis under extreme conditions:

ConditionReagentsProductObservations
Acidic hydrolysisConcentrated HCl (reflux, 10–20 hrs)1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxylic acidComplete conversion at >100°C
Basic hydrolysisNaOH (aqueous, 80°C)Partial ring-opening observedLimited stability in alkaline media

The compound remains stable under mild aqueous conditions (pH 4–9) but degrades in prolonged exposure to strong acids or bases .

Substitution Reactions

The chlorophenyl and benzyl groups participate in selective substitutions:

Nucleophilic Aromatic Substitution (NAS)

ReactantReagentProductNotes
4-Chloroaniline moietyNH₃ (ammonolysis)4-Aminophenyl derivativeRequires Cu catalyst, 120°C

Benzyl Group Modifications

ReactionConditionsOutcome
HydrogenolysisH₂/Pd-C (ethanol, 25°C)Removal of benzyl group to yield 4-[(4-chlorophenyl)amino]piperidine-4-carboxamide
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated derivatives at the piperidine nitrogen

Cyclization and Spirocompound Formation

Under acidic or thermal conditions, the compound undergoes cyclization to form spirocyclic structures:

ReactionReagents/ConditionsProductApplication
Formamide cyclizationFormamide + H₂SO₄ (reflux)2,4,8-Triaza-spiro decaneIntermediate for CNS-active drugs
Thermal cyclization200–250°C (neat)Pyrrolo[2,3-d]pyrimidine analogsPKB kinase inhibitors

Biological Interaction-Driven Reactions

In pharmacological studies, the compound interacts with neurotransmitter receptors, undergoing metabolic transformations:

Metabolic PathwayEnzyme SystemMetabolite
N-DealkylationCytochrome P4504-[(4-Chlorophenyl)amino]piperidine-4-carboxamide
HydroxylationCYP3A43-Hydroxybenzyl derivative

These reactions are critical for its pharmacokinetic profile and CNS activity .

Thermal Degradation and Stability

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with primary degradation products including:

  • 4-Chloroaniline

  • Benzyl chloride

  • Piperidine fragments

Key Findings from Research

  • The carboxamide group is resistant to mild hydrolytic conditions but susceptible to enzymatic cleavage in vivo .

  • The benzyl group enhances lipophilicity but can be selectively removed for prodrug design .

  • Spirocyclic derivatives exhibit improved selectivity for kinase targets compared to the parent compound .

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid, although for mass spectrometry applications, formic acid is recommended instead. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

HPLC Method Mobile Phase Components Notes
Reverse Phase HPLCAcetonitrile, Water, Phosphoric AcidUse formic acid for MS compatibility
UPLC ApplicationsSmaller 3 µm particle columnsFaster analysis and separation

Case Studies

3. Toxicological Assessments
The compound has been evaluated for its environmental impact and toxicity profiles. It appears on several hazard lists, indicating the need for careful handling in laboratory settings. The GreenScreen® assessment categorizes it based on its potential hazards to human health and the environment .

Assessment Type Findings
Human Health HazardsListed in multiple hazard categories
EcotoxicityRequires further investigation for environmental impact

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 1-Benzyl-4-[(2-chlorophenyl)amino]piperidine-4-carboxamide
  • 1-Benzyl-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide
  • 1-Benzyl-4-[(4-bromophenyl)amino]piperidine-4-carboxamide

Comparison: Compared to its analogs, 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide may exhibit unique properties due to the presence of the 4-chlorophenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the chlorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide, a synthetic organic compound with the molecular formula C19H22ClN3OC_{19}H_{22}ClN_{3}O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a benzyl group and a 4-chlorophenylamino group, which are critical for its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves binding to these molecular targets, potentially altering their activity and leading to various biological responses. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor functions as an agonist or antagonist .

Biological Activities

  • Pharmacological Properties : The compound has been investigated for its analgesic and anti-inflammatory properties. Preliminary studies suggest that it may exert significant effects on pain pathways and inflammatory responses .
  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of kinases, which are crucial in various signaling pathways related to cancer and other diseases .
  • Anticancer Activity : Some studies have explored the compound's efficacy in inhibiting tumor growth in preclinical models. It has been noted for its ability to induce apoptosis in cancer cells, suggesting a role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Benzylpiperidin-4-amine Lacks chlorophenyl and carboxamide groupsModerate analgesic properties
4-Amino-1-benzylpiperidine Similar structure but fewer substituentsReduced potency in enzyme inhibition
AZD5363 Contains pyrrolopyrimidine moietyPotent inhibitor of Akt kinases

This table highlights how the presence of both the chlorophenylamino and carboxamide groups in this compound contributes to its distinct biological activities compared to other related compounds.

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer therapeutic .
  • Animal Models : In vivo experiments showed that administration of the compound led to reduced tumor growth in mouse xenograft models, supporting its role as an effective anticancer agent. The study noted a reduction in key biomarkers associated with tumor progression .
  • Toxicity Assessments : Toxicity evaluations revealed that the compound exhibited low cytotoxicity at therapeutic doses, making it a promising candidate for further development in clinical settings .

Q & A

Q. What are the standard synthetic pathways for 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide, and how can intermediates be optimized for yield?

The synthesis typically involves a multi-step process starting with piperidine derivatives. For example, 1-Benzyl-4-phenylamino-4-piperidinecarboxamide (a closely related compound) is synthesized via nucleophilic substitution or coupling reactions using reagents like benzyl halides and 4-chloroaniline. Key intermediates such as methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate are often isolated and characterized via NMR and LC-MS to confirm structural integrity . Yield optimization can be achieved by adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts like palladium for coupling steps .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography confirms the 3D arrangement of the piperidine ring and substituents, as demonstrated in related compounds like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide .
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and hydrogen bonding patterns, particularly for the benzyl and chlorophenyl groups .
  • Mass spectrometry (HRMS or LC-MS) verifies molecular weight and purity (>95% by HPLC) .

Q. What are the recommended handling and storage protocols for this compound?

As a hydrochloride salt, the compound should be stored in airtight containers under inert gas (e.g., nitrogen) at −20°C to prevent hydrolysis. Handling requires PPE (gloves, goggles) due to potential irritancy, as noted in safety data sheets for structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For instance, modifying the 4-chlorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) could enhance binding to biological targets like enzymes or receptors . Molecular docking studies against target proteins (e.g., kinases) further prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in solubility and stability data across studies?

Discrepancies in solubility (e.g., aqueous vs. DMSO) may arise from polymorphic forms or salt variations (e.g., hydrochloride vs. freebase). Systematic characterization using:

  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Dynamic light scattering (DLS) to measure particle size in solution.
  • pH-dependent solubility profiling to identify optimal buffers .
    Comparative studies using standardized protocols (e.g., USP <921>) are essential .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Byproducts like N-benzyl dealkylated analogs can be minimized via:

  • Reaction monitoring : Real-time HPLC tracking to adjust stoichiometry of benzyl halides and amines .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in coupling steps .
  • Purification techniques : Flash chromatography or recrystallization in ethanol/water mixtures enhances purity (>98%) .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

The equatorial conformation of the piperidine ring (evidenced by X-ray data ) enhances binding to chiral biological targets. Enantiomeric separation via chiral HPLC (e.g., using amylose-based columns) and subsequent in vitro assays (e.g., IC₅₀ determination) can correlate stereochemistry with activity .

Methodological Guidance Table

Research ObjectiveKey TechniquesReferences
Synthetic OptimizationPalladium-catalyzed coupling, TLC monitoring
Structural ElucidationX-ray crystallography, 2D-NMR
Bioactivity ScreeningMolecular docking, in vitro kinase assays
Stability ProfilingTGA, pH-solubility studies

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